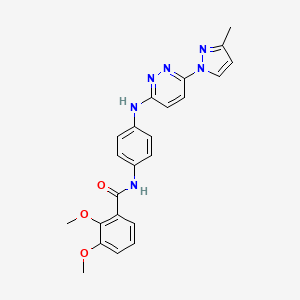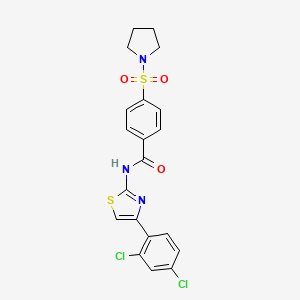![molecular formula C19H16ClNO2 B2772582 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol CAS No. 1223887-94-2](/img/structure/B2772582.png)
4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C19H16ClNO2 and a molecular weight of 325.79 .
Synthesis Analysis
The synthesis of this compound involves condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . A zinc complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The product yield was found to be high, making the production method suitable for industrial production .Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectroscopy, NMR, infrared, and elemental analysis . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.79 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Antimicrobial and Antidiabetic Activities
- The compound 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol has been investigated for its antimicrobial properties against various strains such as Staphylococcus aureus and Saccharomyces cerevisiae. It also exhibits notable antidiabetic activities through α-amylase and α-glucosidase inhibitory actions, suggesting potential in therapeutic applications for diabetes management (Rafique et al., 2022).
Fluorescence Turn-On Detection
- This compound has been utilized in the development of fluorescent sensors for the detection of biological molecules like cysteine. Its capacity for fluorescence turn-on detection showcases its potential in diagnostic and biochemical applications (Liu et al., 2015).
Corrosion Inhibition
- It has also been studied as an effective corrosion inhibitor for mild steel in acidic environments. The compound's structure allows for a protective film formation on metal surfaces, demonstrating its utility in industrial applications, particularly in corrosion prevention (Boughoues et al., 2020).
Metal Complex Formation
- The ability of this compound to form complexes with transition metals like Pd(II) and Ir(III) has been explored. These complexes are being studied for their potential in various biological applications, including as antibacterial agents (Pawar et al., 2016).
Structural Analysis and Molecular Interactions
- In-depth structural analysis and investigation of molecular interactions of derivatives of this compound have provided insights into their potential applications in materials science and chemical engineering. This includes understanding of hydrogen bonding and molecular stability, which can be critical in the design of new materials and compounds (Ajibade et al., 2021).
Anticancer Potential
- Some studies have indicated the potential of this compound derivatives in anticancer therapy, especially through their interactions with human DNA. This suggests a possible avenue for the development of new anticancer drugs (Abbas et al., 2020).
Mecanismo De Acción
Target of Action
It’s known that schiff bases and their metal complexes, which this compound is a part of, have multiple biological applications . They can function as biologically active molecules based on their proton transfer equilibrium and intermolecular H-bonding .
Mode of Action
The mode of action of 4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol involves its interaction with its targets, leading to various changes. The presence of the azomethine (-CH=N-) group in Schiff bases is responsible for their diverse therapeutic effects . This compound, as a Schiff base, may interact with its targets in a similar manner.
Biochemical Pathways
Schiff base-transition metal complexes have potential applications in cancer treatment and molecular biology , suggesting that they may affect pathways related to these areas.
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of this compound and its complex have been studied . These properties are crucial in determining the compound’s bioavailability.
Result of Action
It’s known that schiff bases and their metal complexes have potential applications in cancer treatment , suggesting that they may have cytotoxic effects on cancer cells.
Direcciones Futuras
The zinc complex of this compound has shown potential in biological applications, including DNA interaction, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) study, and molecular docking study . The future opportunity for the consideration of the Zn (II) complex to fight against Alzheimer and Glaucoma diseases was reflected in a molecular docking study .
Análisis Bioquímico
Biochemical Properties
The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation , which means that substitution is likely to occur at the benzylic position .
Cellular Effects
For instance, a Gram-negative strain S1 metabolized a similar compound, 4-chloro-2-methylphenol, via a modified ortho-cleavage route .
Molecular Mechanism
In such reactions, a radical is formed that can remove a hydrogen atom to form a new compound .
Propiedades
IUPAC Name |
4-chloro-2-[(4-phenoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-12,21-22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMJOWAGPDDJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2772499.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2772500.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2772502.png)

![[5-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2772504.png)
![[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2772506.png)


![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2772513.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2772515.png)
![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772517.png)


